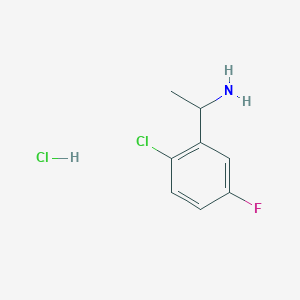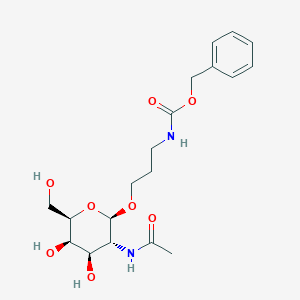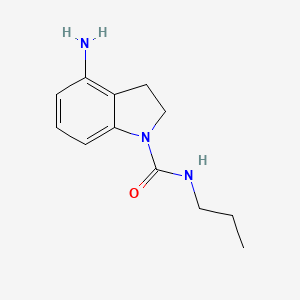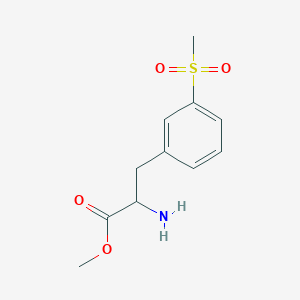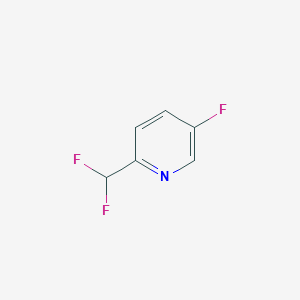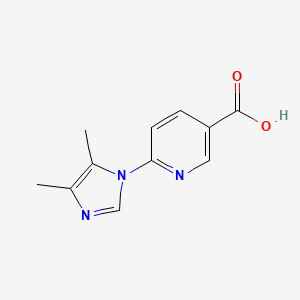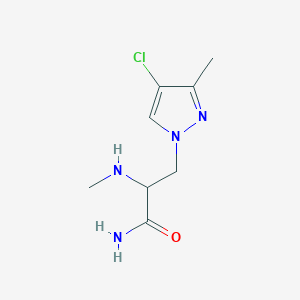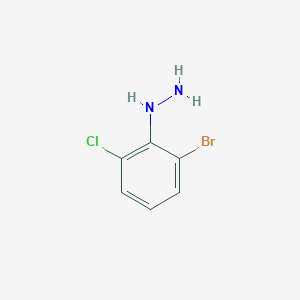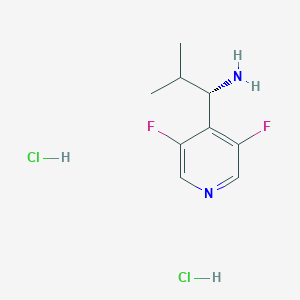
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two fluorine atoms and an amine group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride typically involves several steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution: Introduction of fluorine atoms to the pyridine ring via nucleophilic substitution reactions.
Reductive Amination: Formation of the amine group through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Resolution of Enantiomers: Separation of the (S)-enantiomer from the racemic mixture using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitrile group under oxidative conditions.
Reduction: Reduction of the pyridine ring to a piperidine ring using hydrogenation.
Substitution: Halogen exchange reactions where the fluorine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce piperidine analogs.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Investigated for its potential effects on cellular pathways and receptor interactions.
Chemical Biology: Employed in the design of chemical probes for studying biological systems.
Industrial Chemistry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and amine group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride: The enantiomer of the (S)-form, with similar structural properties but different biological activities.
Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride: A structurally related compound with a cyclopropyl group instead of a methyl group.
Uniqueness
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with molecular targets in a stereospecific manner makes it valuable for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H14Cl2F2N2 |
|---|---|
Molekulargewicht |
259.12 g/mol |
IUPAC-Name |
(1S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12F2N2.2ClH/c1-5(2)9(12)8-6(10)3-13-4-7(8)11;;/h3-5,9H,12H2,1-2H3;2*1H/t9-;;/m0../s1 |
InChI-Schlüssel |
WQVLYXGBJOXEER-WWPIYYJJSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=C(C=NC=C1F)F)N.Cl.Cl |
Kanonische SMILES |
CC(C)C(C1=C(C=NC=C1F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
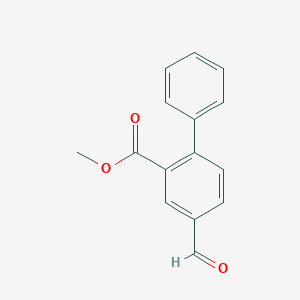
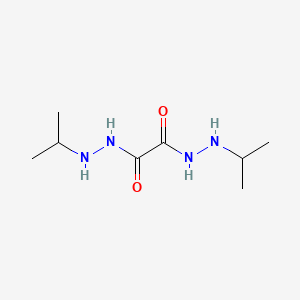
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
